2-Methylpropyl 2-methylpent-4-enoate
Description
Properties
CAS No. |
58031-02-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylpropyl 2-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(4)10(11)12-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
WBOXHCVWWIJOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylpent-4-enoate typically involves the esterification of 2-methylpent-4-enoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 2-Methylpent-4-enoic acid or 2-methylpent-4-enal.
Reduction: 2-Methylpent-4-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methylpropyl 2-methylpent-4-enoate with esters, phosphonates, and ethers containing analogous functional groups or substituents, as identified in the evidence.
Table 1: Key Physicochemical Properties of Comparable Compounds
Notes:
- *Estimated properties for this compound are based on molecular weight (~156.22 g/mol) and structural analogs.
- Diisobutylamine () shares the 2-methylpropyl group but differs in functional group (amine vs. ester), leading to higher water solubility compared to esters .
- Phosphonate esters like 2-methylpropyl methyl methylphosphonate () exhibit greater polarity than carboxylic esters due to the P=O bond, resulting in slightly higher water solubility .
- Etofenprox (), a pyrethroid ether, has a significantly larger molecular weight (376.49 g/mol) and aromatic components, contributing to its persistence and insolubility .
Q & A
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
- Methodological Answer : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or bio-based esters. Catalytic methods (e.g., lipase-catalyzed transesterification) reduce waste and energy consumption . Life-cycle assessment (LCA) tools (e.g., GREENSCOPE) quantify environmental impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
